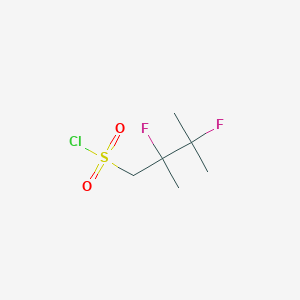

2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,3-difluoro-2,3-dimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2O2S/c1-5(2,8)6(3,9)4-12(7,10)11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCJOCZCAQADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(CS(=O)(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride typically involves the fluorination of a suitable precursor, followed by sulfonylation. One common method includes the reaction of 2,3-dimethylbutane with a fluorinating agent such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atoms. The resulting fluorinated intermediate is then treated with sulfonyl chloride reagents, such as chlorosulfonic acid or sulfuryl chloride , to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like or .

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives using oxidizing agents such as or .

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as or to neutralize the hydrogen chloride byproduct.

Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Oxidation Reactions: Performed in aqueous or organic solvents, depending on the solubility of the reactants and products.

Major Products Formed:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation.

Scientific Research Applications

2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can be further modified to create a variety of functionalized compounds.

Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals, due to its ability to form stable sulfonamide and sulfonate ester linkages.

Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting enzymes and proteins that interact with sulfonyl chloride-containing compounds.

Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science for the creation of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, sulfonate esters, and sulfonothioates, exhibit diverse biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and properties of 2,3-difluoro-2,3-dimethylbutane-1-sulfonyl chloride are best contextualized by comparing it to structurally analogous compounds, including aliphatic sulfonyl chlorides with varying substituents and fluorinated aromatic sulfonyl chlorides. Below is a detailed analysis:

Aliphatic Sulfonyl Chlorides

2.1.1 2,3-Dimethylbutane-1-sulfonyl Chloride

- Structure : Lacks fluorine atoms but shares the same methyl-substituted butane backbone.

- Reactivity: Undergoes ethanolysis to yield sulfonic acid and ethyl sulfonate ester. In a study by Scott and Heller (2025), the ethanolysis of 2,3-dimethylbutane-1-sulfonyl chloride at 84°C showed a product distribution dependent on reaction time and ethanol concentration. After 60 minutes, ~60% conversion to sulfonic acid was observed, with residual sulfonyl chloride and ester intermediates .

- Steric Effects : Methyl groups introduce steric hindrance, slowing nucleophilic attack compared to linear aliphatic sulfonyl chlorides.

2.1.2 this compound

- Key Differences: Fluorine atoms enhance electron-withdrawing effects, increasing the electrophilicity of the sulfur center. This could accelerate nucleophilic substitution (e.g., ethanolysis) compared to the non-fluorinated analog. However, combined steric effects from methyl and fluorine groups may offset this by hindering reagent access.

- Hypothesized Reactivity: Predicted to exhibit faster initial ethanolysis than 2,3-dimethylbutane-1-sulfonyl chloride but lower overall conversion due to steric limitations.

Fluorinated Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides with fluorine substituents (e.g., 2,4-difluorobenzene-1-sulfonyl chloride, similarity score 0.92 ) provide insights into electronic effects:

- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the sulfonyl chloride group in aromatic systems, enhancing thermal and hydrolytic stability.

- Reactivity : Aromatic sulfonyl chlorides typically undergo slower nucleophilic substitution than aliphatic analogs due to resonance stabilization of the sulfonyl group.

Data Comparison

*Predicted values based on structural analogs.

Key Findings

Steric vs. Electronic Trade-off : The difluoro-dimethyl substitution in this compound creates a balance between enhanced electrophilicity (from fluorine) and steric hindrance (from methyl groups), leading to unique reactivity profiles.

Aromatic vs. Aliphatic Stability : Fluorinated aromatic sulfonyl chlorides exhibit greater thermal stability due to resonance effects, whereas aliphatic derivatives like the target compound are more reactive but less stable .

Synthetic Utility : The target compound’s branching and fluorination may improve selectivity in reactions requiring bulky electrophiles, though empirical validation is needed.

Biological Activity

2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride functional group attached to a branched butane backbone with two fluorine substituents. Its molecular formula is , and it exhibits unique chemical properties due to the presence of fluorine atoms, which enhance its electrophilicity and reactivity in organic synthesis and potential biological applications.

The compound's sulfonyl chloride moiety is known for its high reactivity, particularly in nucleophilic substitution reactions. The incorporation of fluorine atoms further modifies its electronic characteristics, potentially influencing its interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~ 198.67 g/mol |

| Melting Point | 43-45 °C |

| Structure | Branched alkane with sulfonyl chloride and fluorine substituents |

Electrophilic Reactivity

Compounds containing sulfonyl chlorides are often utilized as electrophilic probes in biochemical studies. They can facilitate the investigation of protein interactions and enzyme mechanisms by selectively labeling biomolecules. The high reactivity of the sulfonyl chloride group allows it to modify proteins or nucleic acids, which can be crucial in drug discovery and development.

Potential Applications

While specific biological activity data for this compound is limited, related compounds have shown promising results in various biological contexts:

- Antibacterial Properties : Sulfonyl chlorides may exhibit antibacterial or antifungal activities due to their ability to modify biological molecules.

- Drug Development : The compound's electrophilic nature makes it a candidate for use in synthesizing pharmaceuticals that target specific biological pathways.

Case Studies and Research Findings

Research on similar compounds has highlighted their potential biological activities:

- Protein Labeling : A study demonstrated that sulfonyl fluoride derivatives could be used to label cysteine residues in proteins, aiding in the mapping of protein interactions .

- Enzyme Inhibition : Compounds with sulfonyl groups have been investigated for their ability to inhibit enzymes involved in disease pathways. For example, sulfonyl fluorides have been shown to inhibit serine proteases effectively .

- Synthetic Applications : The synthesis of complex molecules utilizing this compound as a reagent has been explored, showcasing its utility in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.